(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
This compound is a benzofuran derivative featuring a (3,4-dimethoxybenzylidene) substituent at the C2 position, a methyl group at C7, and a morpholine-4-carboxylate ester at C5. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties. Its molecular formula is C24H23NO8, with a molecular weight of 411.4 g/mol and a calculated XLogP3 of 2.9, indicating moderate lipophilicity . Key structural attributes include:
- Benzofuran core: A dihydrofuran ring fused to a benzene moiety, stabilized by conjugation.
- 3,4-Dimethoxybenzylidene group: Electron-rich aromatic substituent influencing π-π stacking and hydrogen-bonding interactions.
Synthetic routes likely involve Knoevenagel condensation of a benzofuran precursor with 3,4-dimethoxybenzaldehyde, followed by esterification with morpholine-4-carbonyl chloride.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-14-17(31-23(26)24-8-10-29-11-9-24)7-5-16-21(25)20(30-22(14)16)13-15-4-6-18(27-2)19(12-15)28-3/h4-7,12-13H,8-11H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHIBYHHFDKJDQ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Morpholine-4-carboxylate Addition: The final step involves the esterification of the benzofuran derivative with morpholine-4-carboxylic acid under acidic conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzofuran core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted benzofuran or morpholine derivatives.
Scientific Research Applications
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Thiazolo[3,2-a]pyrimidine Derivatives ()
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Substituents: 4-Cyanobenzylidene enhances electron-withdrawing effects. Molecular Weight: 403.4 g/mol (C22H17N3O3S). Key Data: Melting point 213–215°C; ^13C NMR shows distinct cyano carbon at 117.54 ppm .
Comparison with Target Compound :
- Morpholine carboxylate (target) vs. nitrile (11a/b): The former improves aqueous solubility (TPSA = 83.5 Ų vs. ~90–100 Ų for 11a/b).
2.1.2 Fluorinated Benzylidene Derivatives ()
- Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Substituents : Fluoro and methoxy groups enhance electronegativity.
- Core : Thiazolo-pyrimidine with a methyl ester.
- Key Feature : Fluorine atom increases bioavailability and metabolic resistance.
Comparison :
- The target compound’s morpholine group offers better solubility than the methyl ester in this analogue.
- Fluorine in the analogue may improve membrane permeability compared to the target’s dimethoxy group.
Physicochemical Properties
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a synthetic derivative belonging to the class of chromanones. This class is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound suggests potential pharmacological applications that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.47 g/mol. The compound features a morpholine ring and a benzofuran moiety, which are significant in enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N2O5 |
| Molecular Weight | 425.47 g/mol |
| IUPAC Name | This compound |
| Log P | 5.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Research indicates that derivatives of benzofuran and morpholine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that benzofuran derivatives can inhibit the proliferation of breast cancer cells through the modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing the morpholine group have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that similar compounds possess minimum inhibitory concentrations (MICs) that indicate effective antibacterial activity .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and cardiovascular diseases. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects . This suggests that This compound may also possess similar properties.
Case Studies
- Anticancer Study : A study published in Cancer Letters evaluated the effects of related benzofuran derivatives on human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Study : Research published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial efficacy of morpholine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
